2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a propoxyphenyl group
Preparation Methods
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The final steps involve the condensation of the pyrimidine derivative with the appropriate aldehyde or ketone to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the sulfanyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
- 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[2-nitro-4-(methyloxy)phenyl]acetamide These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the propoxyphenyl group and the pyrimidine ring in 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-10-25-17-8-6-16(7-9-17)12-20-23-18(24)15(4)26-19-21-13(2)11-14(3)22-19/h6-9,11-12,15H,5,10H2,1-4H3,(H,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZUEDQXYOUNKJ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C(C)SC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)SC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.